molecular formula C20H18N2O3S2 B2663549 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-91-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2663549
CAS No.: 922924-91-2
M. Wt: 398.5
InChI Key: YNBLYDSEPYEUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Applications

Compounds containing the thiazole moiety, such as N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylthio)butanamide, have shown promise in anticancer research. Thiazole derivatives have been evaluated for their potential as anticancer agents due to their ability to inhibit various cellular processes critical for cancer cell proliferation and survival. For instance, thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been studied for their in vitro antitumor activity against several human cancer cell lines, showcasing marked results comparable to standard drugs and exhibiting potent dual KSP and Aurora A kinase inhibition (Abd El‐All et al., 2015). This highlights the potential of such compounds in developing new anticancer therapies.

2. Anti-inflammatory and Analgesic Applications

The hybrid compounds derived from aspirin, known as NOSH compounds, have been developed to release both nitric oxide and hydrogen sulfide. These compounds, including NOSH-Aspirin, exhibit significant anti-inflammatory and analgesic properties without the cellular toxicity associated with traditional NSAIDs. NOSH-1, a specific derivative, was found to be extremely effective in inhibiting the growth of various human cancer cell lines and comparable to aspirin in its anti-inflammatory properties, as demonstrated in the carrageenan rat paw edema model (Kodela, Chattopadhyay, & Kashfi, 2012).

3. Application in White Light Emission

Benzothiazole derivatives have been researched for their luminescent properties, with potential applications in white light emission. A study on benzothiazole derivatives revealed their capacity to exhibit bright blue-violet, green, and orange emission in aggregated states, which can be used to fabricate white-light emitting devices. This application is especially relevant in the development of energy-efficient lighting and display technologies (Lu et al., 2017).

4. Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Mansour et al., 2020).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-19(7-4-10-26-15-5-2-1-3-6-15)22-20-21-16(12-27-20)14-8-9-17-18(11-14)25-13-24-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLYDSEPYEUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.